piperazine;pyridine-3-carboxylic acid

Vue d'ensemble

Description

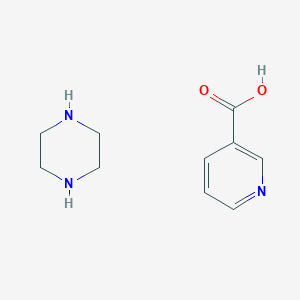

Piperazine;pyridine-3-carboxylic acid is a compound that combines two significant chemical moieties: piperazine and pyridine-3-carboxylic acid. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Pyridine-3-carboxylic acid, also known as nicotinic acid, is a derivative of pyridine with a carboxyl group at the third position. The combination of these two moieties results in a compound with unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of piperazine;pyridine-3-carboxylic acid typically involves the reaction of piperazine with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between piperazine and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. the process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Piperazine;pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Piperazine;pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of piperazine;pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, piperazine is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites . The pyridine-3-carboxylic acid moiety may contribute to the compound’s overall biological activity by interacting with other molecular pathways .

Comparaison Avec Des Composés Similaires

Piperazine;pyridine-3-carboxylic acid can be compared with other similar compounds such as:

Piperazine derivatives: These include compounds like piperazine citrate and piperazine hydrate, which are used as anthelmintic agents.

Pyridine derivatives: Compounds like nicotinic acid and its derivatives, which have various biological activities and are used in medicine.

The uniqueness of this compound lies in the combination of the piperazine and pyridine-3-carboxylic acid moieties, which imparts distinct chemical and biological properties that are not observed in the individual components .

Activité Biologique

Piperazine; pyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its inhibitory effects on various enzymes and its implications in cancer and infectious disease treatments.

Chemical Structure and Synthesis

Piperazine; pyridine-3-carboxylic acid, with the chemical formula C10H15N3O2, consists of a piperazine ring substituted with a pyridine-3-carboxylic acid moiety. The synthesis typically involves the reaction of piperazine with pyridine-3-carboxylic acid derivatives, leading to various functionalized analogs that may enhance biological activity.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of urease, an enzyme critical for the survival of pathogens like Helicobacter pylori.

- Urease Inhibition : In vitro assays demonstrated that derivatives of piperazine; pyridine-3-carboxylic acid exhibit significant urease inhibition, with IC50 values ranging from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM. For instance, compounds derived from 1-(3-nitropyridin-2-yl)piperazine showed superior inhibition compared to thiourea, a standard urease inhibitor (IC50 = 23.2 ± 11.0 µM) .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 5b | 2.0 ± 0.73 | Most potent urease inhibitor |

| 7e | 2.24 ± 1.63 | Good biocompatibility |

| Piperazine | 3.90 ± 1.91 | Reference for comparison |

| Thiourea | 23.2 ± 11.0 | Standard inhibitor |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Some derivatives have shown promising cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : Certain piperazine derivatives demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism appears to involve apoptosis induction through interaction with cellular proteins.

3. Antimicrobial Properties

Piperazine; pyridine-3-carboxylic acid has displayed antimicrobial activity against several pathogens.

- Antichlamydial Activity : Research indicates that specific derivatives exhibit selective activity against Chlamydia, suggesting potential as a starting point for drug development targeting this pathogen .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of piperazine derivatives.

- Key Findings : The presence of electron-withdrawing groups and specific substitutions on the piperazine ring significantly influence the inhibitory potency against urease and other enzymes . For example, modifications that enhance lipophilicity can improve membrane permeability and bioavailability.

Case Studies

Several case studies illustrate the practical applications of piperazine; pyridine-3-carboxylic acid derivatives in therapeutic settings:

- Urease Inhibitors : A series of synthesized compounds were tested for urease inhibition, revealing that modifications at the nitrogen positions of piperazine can lead to enhanced activity.

- Cancer Treatment : Derivatives were evaluated in preclinical models, showing significant promise in reducing tumor growth and inducing apoptosis in cancer cells.

Propriétés

IUPAC Name |

piperazine;pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.C4H10N2/c8-6(9)5-2-1-3-7-4-5;1-2-6-4-3-5-1/h1-4H,(H,8,9);5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZWTJKAULHSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1=CC(=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284443 | |

| Record name | pyridine-3-carboxylic acid- piperazine(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66034-19-3 | |

| Record name | NSC37241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-3-carboxylic acid- piperazine(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.